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molecular formula C10H13N3 B161043 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-16-1

2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B161043
M. Wt: 175.23 g/mol
InChI Key: MLLDVLRIVIJLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157026

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and isobutyric acid (0.19 ml, 2 mmol) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (20:1) to give the pure product (0.25 g, 72%) as a tan colored solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[C:10](O)(=O)[CH:11]([CH3:13])[CH3:12]>>[CH:11]([C:13]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][C:6]=2[CH3:9])([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
0.246 g
Type
reactant
Smiles
NC1=NC=CC(=C1N)C
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C(C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica-gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1NC=2C(=NC=CC2C)N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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